molecular formula C15H21NO3S B3234355 3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester CAS No. 1353973-27-9

3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester

Cat. No. B3234355
CAS RN: 1353973-27-9
M. Wt: 295.4 g/mol
InChI Key: FSIWDQJQVJEOJR-UHFFFAOYSA-N
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Description

Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group . They are often formed by the condensation of a carboxylic acid and an alcohol . Many esters have distinctive odors, which makes them widely used in the fragrance and flavor industry .


Synthesis Analysis

Esters can be synthesized through a variety of methods. One common method is the reaction of a carboxylic acid with an alcohol in the presence of a catalyst, typically an acid . This reaction is known as esterification . Another method involves the reaction of an acid chloride with an alcohol .


Molecular Structure Analysis

The molecular structure of esters involves a carbonyl group (C=O) and an ether group (R-O-R’) attached to the same carbon . The specific structure of “3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester” would involve additional functional groups, but without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

Esters can undergo a variety of reactions. They can be hydrolyzed back into their constituent alcohols and carboxylic acids in the presence of an acid or base . They can also react with Grignard reagents to form tertiary alcohols .

Mechanism of Action

The mechanism of ester formation involves the nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid, followed by the elimination of water . The reverse reaction, hydro

properties

IUPAC Name

benzyl 3-(2-hydroxyethylsulfanyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c17-9-10-20-14-7-4-8-16(11-14)15(18)19-12-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIWDQJQVJEOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)SCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501146260
Record name 1-Piperidinecarboxylic acid, 3-[(2-hydroxyethyl)thio]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1353973-27-9
Record name 1-Piperidinecarboxylic acid, 3-[(2-hydroxyethyl)thio]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353973-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[(2-hydroxyethyl)thio]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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